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Compound of Interest

Compound Name: Avn-101

Cat. No.: B3183700

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides, frequently asked questions
(FAQs), and detailed experimental protocols for researchers working on the oral formulation of
AVN-101. While AVN-101 has been reported to have "good oral bioavailability,” published data
indicates a value of approximately 8.5% in rats, suggesting significant room for improvement.[1]
This guide is designed to help you navigate the challenges of formulating this promising CNS
drug candidate to enhance its oral absorption and achieve consistent in vivo performance.

l. Quantitative Data Summary

A thorough understanding of AVN-101's physicochemical and pharmacokinetic properties is the
foundation for developing an effective oral formulation.

Table 1: Physicochemical Properties of AVN-101
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Property Value Source
Molecular Formula C21H24N2 (Free Base) [2]
Molecular Weight 304.4 g/mol (Free Base) [2]
Appearance Crystalline Solid (as HCI salt) [3]

pKa (Strongest Basic) 8.96 (Predicted) [4]
LogP (Octanol/Water) 4.2 (Predicted) [2]
Aqueous Solubility 194 pg/mL (at pH 7.4) [1][5]
>200 mg/mL (at pH 4.0) [1][5]

DMF: 10 mg/mL; DMSO: 5
Solubility (Organic) mg/mL; Ethanol: 1 mg/mL (as [3]
HCI salt)

Note: The high solubility at acidic pH and lower solubility at neutral pH is characteristic of a
basic compound. This suggests that AVN-101 will dissolve in the stomach but may precipitate
in the higher pH environment of the small intestine.

Table 2: In Vitro ADME Properties of AVN-101

Parameter Species Result Source

Plasma Stability (30

) Mouse 16% remaining [6]
min)
Monkey 45% remaining [6]
Human 68% remaining [6]
Metabolized by
Metabolic Enzymes Human CYP3A4, CYP2C19, [7]

CYP2D6

Table 3: Pharmacokinetic Parameters of AVN-101 in Rats
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IV Administration PO Administration
Parameter Source
(1 mglkg) (5 mglkg)
Cmax (ng/mL) 162 22 [1]
Tmax (min) 5 30 [1]
AUCo ~t (ng-min/mL) 13350 5650 [1]
t1/2 (min) 57.3 115.5 [1]
Oral Bioavailability (F) - 8.5% [1]

Il. Troubleshooting Guide

This section addresses specific issues you might encounter during your formulation and in vivo
experiments in a question-and-answer format.

Question 1: We are observing low and highly variable oral bioavailability for AVN-101 in our
preclinical studies, despite using a simple aqueous suspension. What are the likely causes?

Answer:

Based on its physicochemical properties, there are two primary reasons for low and variable
oral bioavailability of AVN-101 when administered as a simple suspension:

o pH-Dependent Solubility and Precipitation: AVN-101 is a basic compound with significantly
higher solubility in acidic environments (like the stomach) than in the neutral pH of the small
intestine.[1][4][5] This can lead to a "spring and parachute" effect where the drug dissolves in
the stomach (the "spring") but then rapidly precipitates out of solution as it enters the
duodenum (fails to "parachute"), severely limiting the amount of dissolved drug available for
absorption. This precipitation can be inconsistent, leading to high variability.

o First-Pass Metabolism: AVN-101 is known to be a substrate for major metabolic enzymes,
including CYP3A4, CYP2C19, and CYP2D6.[7] A significant portion of the absorbed drug
may be metabolized by these enzymes in the intestinal wall and liver before it reaches
systemic circulation, thereby reducing its oral bioavailability.
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Question 2: How can we improve the dissolution and maintain the solubility of AVN-101 in the
gastrointestinal tract?

Answer:

To overcome the pH-dependent solubility issue, you need to create a formulation that maintains
the drug in a dissolved or finely dispersed state in the intestine. Consider the following
strategies:

» Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the
dissolution rate and achieving supersaturation of BCS Class Il drugs. By dispersing AVN-101
in a polymeric carrier (e.g., HPMC-AS, PVP, or Soluplus®), you can create a high-energy
amorphous form that dissolves more rapidly and can maintain a supersaturated state long
enough for absorption to occur.

o Lipid-Based Formulations: Since AVN-101 is lipophilic (LogP ~4.2), lipid-based systems like
Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery
Systems (SMEDDS) are excellent options. These formulations consist of oils, surfactants,
and co-solvents that encapsulate the drug. Upon gentle agitation in the Gl tract, they form
fine oil-in-water emulsions or microemulsions, keeping the drug in a dissolved state and
presenting it to the intestinal wall in small droplets for absorption.

o Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form
inclusion complexes with lipophilic drugs, increasing their aqueous solubility. The use of
cyclodextrins like hydroxypropyl--cyclodextrin (HP-3-CD) could be explored to improve the
solubility of AVN-101.

Question 3: Our in vitro permeability assays (e.g., Caco-2) show good permeability, but the in
vivo bioavailability is still low. What could be the disconnect?

Answer:

This scenario strongly points towards high first-pass metabolism. The Caco-2 assay is an
excellent model for intestinal permeability but does not fully capture the metabolic activity of the
liver. If the drug is rapidly cleared by the liver after absorption, its systemic exposure will be low
despite good membrane permeation.
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To confirm this, you should perform a liver microsomal stability assay. This in vitro test will
determine the rate at which AVN-101 is metabolized by liver enzymes. If the metabolic rate is
high, you may need to consider strategies to reduce first-pass metabolism, such as:

o Co-administration with a safe inhibitor of the primary metabolizing CYP enzymes (for
research purposes only).

o Exploring alternative routes of administration that bypass the liver, such as sublingual or
transdermal, although this would be a significant shift in the drug development program.

» Utilizing formulation strategies like lipid-based systems, which can promote lymphatic
transport, partially bypassing the portal circulation and first-pass metabolism in the liver.

lll. Frequently Asked Questions (FAQS)

Q: What is a good starting point for developing an improved oral formulation for AVN-101 for
preclinical studies?

A: For early preclinical studies, a simple and scalable formulation is often preferred. A good
starting point would be a lipid-based formulation, specifically a SEDDS. You can begin by
screening the solubility of AVN-101 in various oils (e.g., medium-chain triglycerides),
surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, PEG 400).
The vehicle used in the published IP studies (0.1% ascorbic acid and Tween 80) suggests good
compatibility with surfactants like Tween 80.[1]

Q: Which excipients are recommended for a solid oral dosage form of AVN-1017?

A: For a solid dosage form, such as a tablet or capsule, you would likely need to employ
enabling technologies.

e For an ASD formulation: You would need a polymer like HPMC-AS, PVP/VA (Copovidone), or
Soluplus®. You would also need standard fillers (e.g., microcrystalline cellulose),
disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).

e For a solid SEDDS/SMEDDS: You can adsorb the liquid lipid formulation onto a solid carrier
like porous silica (e.g., Neusilin®) to create a flowable powder that can be filled into
capsules.
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Q: What analytical techniques are essential for characterizing AVN-101 formulations?
A: You will need a robust set of analytical methods, including:

e HPLC with UV or MS/MS detection: To quantify AVN-101 in dissolution media, biological
matrices (plasma, tissue), and for content uniformity and stability testing of your formulation.

o Powder X-Ray Diffraction (PXRD): To confirm the amorphous state of AVN-101 in a solid
dispersion.

« Differential Scanning Calorimetry (DSC): To assess the physical state of the drug in the
formulation and detect any interactions.

« In Vitro Dissolution Testing: Using USP apparatus Il (paddle) with biorelevant media (e.g.,
FaSSIF - Fasted State Simulated Intestinal Fluid) is crucial to predict in vivo performance,
especially given the pH-dependent solubility of AVN-101.

IV. Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended
as a guide and may require optimization for your specific laboratory conditions.

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of AVN-101 in liver microsomes.
Materials:

e AVN-101 stock solution (e.g., 10 mM in DMSO)

e Pooled liver microsomes (human, rat)

e Phosphate buffer (100 mM, pH 7.4)

 NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-
phosphate dehydrogenase)

« Ice-cold acetonitrile or methanol containing an internal standard (IS)
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96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

Prepare a working solution of AVN-101 (e.g., 100 uM) by diluting the stock solution in buffer.

Prepare the reaction mixture in a 96-well plate by adding the phosphate buffer, liver
microsome suspension (final protein concentration typically 0.5-1 mg/mL), and the AVN-101
working solution (final substrate concentration typically 1 uM).

Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For
the negative control (T=0 and no-NADPH control), add buffer instead.

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3
volumes of ice-cold acetonitrile with IS to the respective wells.

Centrifuge the plate to precipitate the proteins (e.g., 4000 rpm for 20 minutes at 4°C).

Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage
of AVN-101 remaining at each time point.

Calculate the half-life (t2/2) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of AVN-101 and determine if it is a substrate for

efflux transporters like P-glycoprotein (P-gp).

Materials:

Caco-2 cells cultured on Transwell® inserts for 21-25 days.
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
AVN-101 dosing solution (e.g., 10 uM in transport buffer).

Lucifer yellow for monolayer integrity testing.
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» Control compounds: high permeability (e.g., propranolol) and low permeability (e.g.,
mannitol).

e P-gp inhibitor (e.g., verapamil) for efflux studies.
e LC-MS/MS system.
Procedure:

Monolayer Integrity Test: Measure the Transepithelial Electrical Resistance (TEER) of the
Caco-2 monolayers. Values should be >200 Q-cmz. Also, perform a Lucifer yellow leakage
test.

Apical to Basolateral (A - B) Permeability: a. Wash the monolayers with pre-warmed
transport buffer. b. Add fresh transport buffer to the basolateral (receiver) compartment. c.
Add the AVN-101 dosing solution to the apical (donor) compartment. d. Incubate at 37°C
with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples
from the basolateral compartment and replace with fresh buffer.

Basolateral to Apical (B — A) Permeability: a. Reverse the process: add the dosing solution to
the basolateral compartment and sample from the apical compartment.

Efflux Ratio Determination: To assess P-gp interaction, run the A—B and B — A assays in the
presence and absence of a P-gp inhibitor.

Analysis: Quantify the concentration of AVN-101 in all samples using LC-MS/MS. Calculate
the apparent permeability coefficient (Papp) for both directions. Papp (cm/s) = (dQ/dt) / (A *
Co) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and Co is
the initial donor concentration.

Calculate the Efflux Ratio (ER): ER = Papp (B - A) / Papp (A—-B) An ER > 2 suggests the
involvement of active efflux.

Protocol 3: In Situ Single-Pass Intestinal Perfusion
(SPIP) in Rats
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Objective: To determine the effective intestinal permeability (Peff) of AVN-101 in a specific

segment of the rat intestine.

Materials:

Anesthetized rats.

Perfusion buffer (e.g., Krebs-Ringer buffer, pH 6.5-7.0) containing a non-absorbable marker
(e.g., phenol red).

AVN-101 perfusion solution prepared in the buffer.
Syringe pump, surgical instruments, sample collection vials.

LC-MS/MS system.

Procedure:

Fast the rat overnight with free access to water. Anesthetize the animal.

Through a midline abdominal incision, carefully expose the small intestine. Select the
desired segment (e.g., jejunum, ileum) and cannulate both ends.

Gently flush the segment with warm saline to remove residual contents.

Perfuse the segment with drug-free buffer for an initial equilibration period (e.g., 30 minutes)
at a constant flow rate (e.g., 0.2 mL/min).

Switch to the AVN-101 perfusion solution and continue perfusion for the study period (e.g.,
90-120 minutes).

Collect the outlet perfusate at regular intervals (e.g., every 15 minutes) into pre-weighed
tubes.

At the end of the experiment, measure the length of the perfused intestinal segment.

Analysis: a. Accurately measure the weight of the collected perfusate to determine the
volume, correcting for any water flux using the gravimetric method. b. Analyze the
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concentration of AVN-101 and the non-absorbable marker in the inlet and outlet samples by
LC-MS/MS and UV-Vis spectrophotometry, respectively. c. Calculate the effective
permeability (Peff) using the following equation: Peff = (-Q * In(Cout' / Cin")) / (2 * Tt *r * L)
where Q is the flow rate, Cout' and Cin' are the corrected outlet and inlet concentrations of
AVN-101, r is the intestinal radius, and L is the length of the segment.

V. Mandatory Visualizations
Diagram 1: Experimental Workflow for Oral
Bioavailability Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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